



# Determining the Potency of Fumagillol Derivatives: A Cell-Based Approach to IC50 Measurement

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Compound of Interest		
Compound Name:	Fumagillol	
Cat. No.:	B1674179	Get Quote

**Application Note & Protocol** 

Audience: Researchers, scientists, and drug development professionals.

Introduction:

**Fumagillol**, a natural product derived from the fungus Aspergillus fumigatus, and its synthetic derivatives have garnered significant attention in drug discovery due to their potent antiangiogenic properties. The primary mechanism of action for this class of compounds is the irreversible inhibition of methionine aminopeptidase 2 (MetAP2), a key enzyme involved in protein modification and endothelial cell proliferation. By inhibiting MetAP2, **Fumagillol** derivatives can effectively halt the formation of new blood vessels, a critical process in tumor growth and other angiogenesis-dependent diseases. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of **Fumagillol** derivatives using a cell-based proliferation assay with Human Umbilical Vein Endothelial Cells (HUVECs).

## **Data Presentation**

The following table summarizes the IC50 values of **Fumagillol** and its well-characterized derivative, TNP-470 (also known as AGM-1470), against endothelial cells. This data provides a benchmark for comparing the potency of novel **Fumagillol** analogs.



Compound	Cell Line	Assay Method	IC50 Value	Reference
Fumagillin	Bovine Aortic Endothelial Cells (BAECs)	Cell Proliferation Assay	~1 ng/mL	[1]
TNP-470	Human Umbilical Vein Endothelial Cells (HUVECs)	MTT Assay	3.16 μM (at 48 hrs)	[2]
TNP-470	Human Umbilical Vein Endothelial Cells (HUVECs)	Cell Proliferation Assay	~25 ng/mL	[3]
TNP-470	Mouse Pulmonary Endothelial (MPE) cells	[³H]thymidine incorporation	Sub-nanomolar range	[4]

# **Signaling Pathway of Fumagillol Derivatives**

**Fumagillol** and its derivatives exert their anti-proliferative effects by targeting MetAP2. Inhibition of this enzyme leads to a cascade of events that ultimately results in cell cycle arrest at the G1 phase. This pathway involves the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.



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Mechanism of Action of Fumagillol Derivatives.

## **Experimental Protocols**

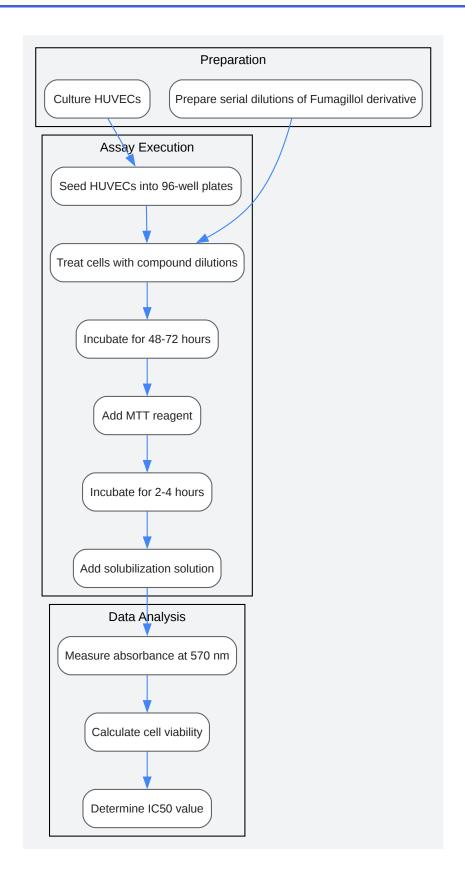
Objective: To determine the IC50 value of a **Fumagillol** derivative in HUVECs using a colorimetric cell proliferation assay (MTT assay).

#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- Fumagillol derivative (test compound)
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- 96-well flat-bottom tissue culture plates
- Multichannel pipette
- Microplate reader

**Experimental Workflow:** 





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## References

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